molecular formula C16H15ClO4 B2742696 4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate CAS No. 303118-05-0

4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate

Cat. No.: B2742696
CAS No.: 303118-05-0
M. Wt: 306.74
InChI Key: LIJOFCVXDXOYSP-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate is an organic compound with the molecular formula C16H15ClO4 and a molecular weight of 306.74 g/mol. This compound is characterized by the presence of a chloro-substituted phenyl ring and a dimethoxybenzoate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate typically involves the esterification of 4-chloro-2-methylphenol with 2,6-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chloro-2-methylphenol and 2,6-dimethoxybenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions are employed.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as 4-amino-2-methylphenyl 2,6-dimethoxybenzoate or 4-thio-2-methylphenyl 2,6-dimethoxybenzoate can be formed.

    Hydrolysis: The primary products are 4-chloro-2-methylphenol and 2,6-dimethoxybenzoic acid.

Scientific Research Applications

4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The chloro group and the ester functionality play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: This compound shares the chloro and methyl substitutions on the phenyl ring but lacks the ester group, making it less reactive in esterification reactions.

    2,6-Dimethoxybenzoic Acid: This compound contains the dimethoxybenzoate structure but lacks the chloro-substituted phenyl ring, affecting its overall reactivity and applications.

Uniqueness

4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate is unique due to the combination of its chloro-substituted phenyl ring and dimethoxybenzoate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various research applications compared to its individual components .

Properties

IUPAC Name

(4-chloro-2-methylphenyl) 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-10-9-11(17)7-8-12(10)21-16(18)15-13(19-2)5-4-6-14(15)20-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJOFCVXDXOYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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